molecular formula C13H14O3S B6309506 Methyl 6-isopropoxybenzo[b]thiophene-2-carboxylate CAS No. 1954361-80-8

Methyl 6-isopropoxybenzo[b]thiophene-2-carboxylate

Cat. No.: B6309506
CAS No.: 1954361-80-8
M. Wt: 250.32 g/mol
InChI Key: BHLHHEFYWYBGOU-UHFFFAOYSA-N
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Description

Methyl 6-isopropoxybenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis. The structure of this compound consists of a benzo[b]thiophene core with a methyl ester and an isopropoxy group attached, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-isopropoxybenzo[b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-halobenzonitriles with methyl thioglycolate in the presence of a base such as triethylamine. This reaction is often carried out under microwave irradiation at elevated temperatures (e.g., 130°C) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-isopropoxybenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzo[b]thiophene derivatives.

Scientific Research Applications

Methyl 6-isopropoxybenzo[b]thiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-isopropoxybenzo[b]thiophene-2-carboxylate is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 6-propan-2-yloxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3S/c1-8(2)16-10-5-4-9-6-12(13(14)15-3)17-11(9)7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLHHEFYWYBGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C=C(S2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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